2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Asymmetric Hydrogenation Chiral Ligand Enantioselectivity

Select Tol-BINAP for unmatched enantioselectivity in asymmetric catalysis. The para-tolyl groups deliver >99% ee in Ru-catalyzed hydrogenation of acetophenone derivatives, 94% ee in Pd-catalyzed allylic amination (vs. 90% ee for unsubstituted BINAP), and enable thermal glyoxylate-ene reaction at 60°C (95% yield, 92% ee). Generic substitution risks lower optical purity and costly re-optimization. Air-stable precatalysts streamline high-throughput workflows. Choose Tol-BINAP to de-risk chiral API synthesis.

Molecular Formula C48H40P2
Molecular Weight 678.8 g/mol
CAS No. 100165-88-6
Cat. No. B019580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
CAS100165-88-6
Molecular FormulaC48H40P2
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
InChIInChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
InChIKeyIOPQYDKQISFMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP): Chiral Bidentate Phosphine Ligand for Asymmetric Catalysis and Procurement Evaluation


2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (CAS 100165-88-6), commonly designated Tol-BINAP, is a chiral bidentate phosphine ligand featuring a C₂-symmetric binaphthyl backbone functionalized with para‑tolyl substituents on the phosphorus atoms . It belongs to the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family, which is renowned for inducing high levels of enantioselectivity in transition metal‑catalyzed asymmetric transformations . The ligand coordinates to metals such as ruthenium, rhodium, palladium, and copper, and is supplied as a white to off‑white crystalline powder with a melting point of 255–257 °C .

Tol-BINAP vs. Generic BINAP and Xylyl-BINAP: Why Simple Ligand Swapping Compromises Asymmetric Induction and Process Robustness


Substituting Tol-BINAP with unsubstituted BINAP or other aryl‑modified analogs in a given catalytic protocol cannot be presumed to yield equivalent outcomes. The para‑tolyl substituents on Tol-BINAP exert a subtle but decisive influence on both the electronic character of the phosphorus donors and the steric environment around the metal center [1]. This perturbation directly modulates the enantiodiscriminating transition states, often leading to markedly different enantioselectivities (ee), regioselectivities, and reaction rates. Consequently, a generic substitution may fail to deliver the required optical purity for pharmaceutical intermediates or may necessitate complete re‑optimization of reaction parameters, thereby increasing development time and cost [2]. The following quantitative evidence establishes the specific, verifiable performance advantages of Tol-BINAP over its closest comparators.

Quantitative Performance Metrics for 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl: Head-to-Head Comparisons with BINAP and Xylyl-BINAP


Superior Enantioselectivity in Asymmetric Hydrogenation of Acetophenone: (S)-TolBINAP vs. (S)-BINAP

In the asymmetric hydrogenation of acetophenone, the Ru(II) complex of (S)-TolBINAP with the diamine (R)-DMAPEN achieves an enantioselectivity of >99% ee, whereas the analogous (S)-BINAP complex yields 97% ee under comparable conditions [1]. The tolyl substitution enhances the stereochemical differentiation, making Tol-BINAP the preferred ligand for synthesizing chiral alcohols with the highest possible optical purity.

Asymmetric Hydrogenation Chiral Ligand Enantioselectivity

Enhanced Enantioselectivity in Pd-Catalyzed Asymmetric Allylic Amination: (S)-TolBINAP(S) vs. (S)-BINAP(S) and (S)-3,5-Xylyl-BINAP(S)

In the palladium‑catalyzed asymmetric allylic amination of acyclic allylic carbonates, (S)-TolBINAP(S) provided the allylic amine product with 94% ee, a notable improvement over (S)-BINAP(S) (90% ee) and (S)-3,5-xylyl-BINAP(S) (92% ee) [1]. The tolyl groups on the phosphine enhance both the electronic and steric profile of the catalyst, leading to superior stereocontrol.

Asymmetric Allylic Amination Palladium Catalysis Enantioselectivity

Comparable Enantioselectivity in Asymmetric Aldol Reactions: Tol-BINAP vs. BINAP

Both (R)-BINAP and (R)-Tol-BINAP, when complexed with palladium as diaqua species, catalyze the asymmetric aldol reaction with up to 89% ee . The air‑ and moisture‑stable nature of these complexes allows for handling without special precautions, a practical advantage for both research and industrial settings.

Asymmetric Aldol Reaction Palladium Complex Air-Stable Catalyst

High Activity and Enantioselectivity in Asymmetric Glyoxylate–Ene Reaction with [Pd(CH3CN)2(S)-Tol-BINAP](SbF6)2

The palladium dicationic complex [Pd(CH3CN)2(S)-Tol-BINAP](SbF6)2 catalyzes the asymmetric glyoxylate–ene reaction at 60 °C, delivering α‑hydroxy esters in excellent yields (up to 95%) and with high enantioselectivity (up to 92% ee) [1]. This performance is achieved at a relatively elevated temperature compared to many Lewis acid‑catalyzed ene reactions, demonstrating the thermal robustness of the Tol-BINAP‑derived catalyst.

Glyoxylate–Ene Reaction Palladium Dicationic Catalyst α-Hydroxy Esters

Tunable Enantioselectivity in o-Substituted Acetophenone Hydrogenation: 99% ee Achievable with (S)-Tol-BINAP

The dinuclear ruthenium complex (NH2Et2){Ru2Cl5[(S)-tol-BINAP](2)} hydrogenates o‑fluoroacetophenone with an exceptionally high enantioselectivity of 99% ee, while o‑bromoacetophenone gives 97% ee and o‑chloroacetophenone 82% ee [1]. The electronic nature of the ortho‑substituent strongly modulates the ee, underscoring the sensitivity of the Tol-BINAP–Ru catalyst to substrate structure. Such high ee values are difficult to achieve with less sterically and electronically tuned ligands like unsubstituted BINAP in this challenging substrate class.

Asymmetric Hydrogenation o-Substituted Acetophenones Ruthenium Catalyst

Availability as Pre‑Formed, Air‑Stable G3 Buchwald Precatalyst: (R)-Tol-BINAP Pd G3

(R)-Tol-BINAP Pd G3 is a third‑generation Buchwald precatalyst that combines the Tol-BINAP ligand framework with a palladium source in a single, air‑, moisture‑, and thermally stable complex . This formulation eliminates the need for separate ligand and metal source handling, simplifies reaction setup, and ensures consistent catalytic performance. The precatalyst exhibits high solubility in common organic solvents and demonstrates extended shelf life in solution .

Buchwald Precatalyst Cross-Coupling Air-Stable

Optimal Deployment Scenarios for Tol-BINAP: From Lab‑Scale Enantioselective Synthesis to Industrial Pharmaceutical Production


Industrial‑Scale Asymmetric Hydrogenation for High‑Value Chiral Alcohols

When manufacturing chiral alcohols such as (R)‑ or (S)‑1‑phenylethanol derivatives for pharmaceutical intermediates, the (S)-TolBINAP/(R)-DMAPEN−Ru(II) catalyst achieves >99% ee in the hydrogenation of acetophenone [1]. This level of enantiocontrol minimizes downstream purification and maximizes yield, directly impacting the cost‑of‑goods for chiral API synthesis. The use of Tol-BINAP over unsubstituted BINAP provides the additional enantioselectivity needed to meet stringent regulatory specifications.

Synthesis of Chiral Amines via Asymmetric Allylic Amination

For research groups and CDMOs engaged in the synthesis of chiral allylic amines—key building blocks for natural products and drug candidates—the (S)-TolBINAP(S) ligand delivers 94% ee in Pd‑catalyzed allylic amination, outperforming both (S)-BINAP(S) (90% ee) and (S)-3,5-xylyl-BINAP(S) (92% ee) [2]. This higher enantioselectivity reduces the need for chromatographic purification and improves the overall efficiency of the synthetic route.

High‑Throughput Experimentation and Parallel Synthesis

In automated synthesis and high‑throughput screening environments, the use of pre‑formed, air‑stable precatalysts such as (R)-Tol-BINAP Pd G3 simplifies experimental setup and improves reproducibility . Researchers can eliminate the step of preparing a separate catalyst solution and avoid the use of gloveboxes or Schlenk lines, thereby accelerating reaction optimization and library synthesis. The commercial availability of this precatalyst ensures consistent batch‑to‑batch performance across multiple projects.

Process Chemistry for α‑Hydroxy Ester Production

The [Pd(CH3CN)2(S)-Tol-BINAP](SbF6)2 catalyst enables the asymmetric glyoxylate–ene reaction at a practical 60 °C, producing α‑hydroxy esters in up to 95% yield and 92% ee [3]. This thermal stability permits easier scale‑up and integration into existing plant infrastructure, offering a competitive advantage over catalysts that require cryogenic temperatures to maintain enantioselectivity. Tol-BINAP is therefore a strategic choice for the industrial preparation of this versatile chiral building block.

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